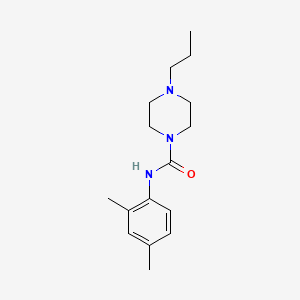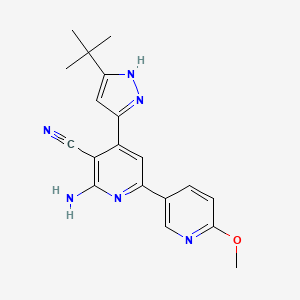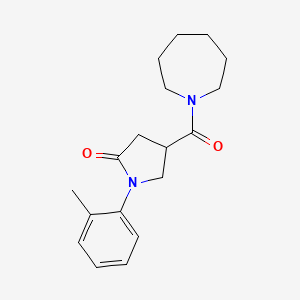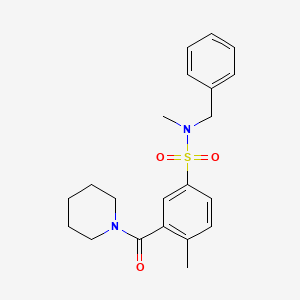
N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide involves its binding to the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This activation leads to an increase in dopamine release, which is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the stimulation of dopamine release, the inhibition of dopamine reuptake, and the modulation of glutamate and GABA neurotransmission. These effects make this compound a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows for precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of using this compound is its relatively short half-life, which may limit its usefulness in long-term studies.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, including further investigation of its therapeutic potential in the treatment of neurological disorders, the development of more potent and selective this compound analogs, and the exploration of its potential use in other areas of medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成法
The synthesis of N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide can be achieved through a variety of methods, including the reaction of 1-(2,4-dimethylphenyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. Alternatively, this compound can be synthesized through the reaction of 1-(2,4-dimethylphenyl)piperazine with propyl isocyanate.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been found to exhibit dopamine D2 receptor agonist activity, which is believed to be responsible for its therapeutic effects.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-7-18-8-10-19(11-9-18)16(20)17-15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECZKCGNTAHYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)

![methyl {2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B5335260.png)

![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5335271.png)
![7-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5335277.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5335293.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-pyridinyl)-2-propanamine](/img/structure/B5335302.png)


![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5335321.png)
![3-benzyl-3-[3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5335334.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5335340.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5335342.png)
